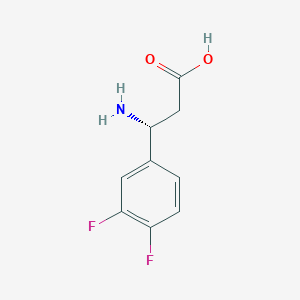

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Description

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

BBQXXTOCYJPXDI-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Application and Characterization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid in Drug Discovery

Executive Summary

In the landscape of modern pharmacophore design, chiral

This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic utility in drug design, enantioselective synthesis, and the rigorous analytical protocols required for its validation.

Chemical Identity & Physicochemical Profiling

The base racemic structure of 3-Amino-3-(3,4-difluorophenyl)propanoic acid is universally tracked under CAS Number 682804-05-3 [1][2]. While enantiomerically pure batches may receive specific catalog designations depending on the supplier, the physicochemical baseline remains anchored to this primary identifier[3].

Table 1: Quantitative Chemical Profile

| Property | Value / Description |

| Chemical Name | (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid |

| Base/Racemic CAS Number | 682804-05-3[1] |

| Molecular Formula | C9H9F2NO2[1] |

| Molecular Weight | 201.17 g/mol [1] |

| SMILES (Base) | O=C(O)CC(N)C1=CC=C(F)C(F)=C1[1] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light[1] |

| Appearance | White to off-white crystalline powder |

Mechanistic Rationale: Fluorination & Stereochemistry

The selection of the (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid motif in drug discovery is driven by precise causality in molecular recognition and pharmacokinetics.

The -Amino Acid Advantage

Endogenous proteases are evolutionarily adapted to cleave the peptide bonds of

The Role of 3,4-Difluorination

Fluorine substitution is a cornerstone of medicinal chemistry. The 3,4-difluoro motif serves three distinct causal functions:

-

Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich phenyl rings. The highly electronegative fluorine atoms withdraw electron density, deactivating the ring toward electrophilic attack and blocking primary sites of oxidative metabolism.

-

Lipophilicity (LogD) Optimization: Fluorination increases the lipophilicity of the molecule, enhancing membrane permeability and oral bioavailability without adding significant steric bulk (Fluorine's van der Waals radius is 1.47 Å, closely mimicking Hydrogen's 1.20 Å).

-

pKa Modulation: The inductive electron-withdrawing effect of the difluorophenyl group lowers the pKa of the adjacent

-amine, ensuring optimal ionization states at physiological pH (7.4) for target binding.

Pharmacokinetic enhancement pathway via 3,4-difluorination.

Enantioselective Synthesis Workflows

Achieving the strict (3R) stereochemistry is non-negotiable, as biological targets (e.g., the S1/S2 pockets of dipeptidyl peptidases) are highly stereospecific. The following protocol utilizes Rhodium-catalyzed asymmetric hydrogenation, chosen for its high atom economy and exceptional enantiomeric excess (ee).

Protocol 1: Asymmetric Hydrogenation (Self-Validating Workflow)

-

Causality of Catalyst Choice: A chiral Rhodium-bisphosphine complex is utilized because the rigid steric bulk of the chiral ligand forces the prochiral enamine substrate into a single, highly favored reactive conformation, dictating the (3R) outcome.

-

Self-Validation Mechanism: The protocol mandates In-Process Control (IPC) via LC-MS prior to crystallization to prevent the co-precipitation of unreacted starting material.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the prochiral intermediate (e.g., (Z)-3-amino-3-(3,4-difluorophenyl)acrylic acid) in degassed anhydrous methanol under a nitrogen atmosphere.

-

Catalyst Loading: Add 0.1 mol% of the chiral Rhodium catalyst (e.g., [Rh(COD)(R,R)-DIPAMP]BF4). Critical step: Ensure absolute oxygen exclusion to prevent catalyst poisoning.

-

Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with

gas three times, then pressurize to 50 psi. Stir at 25°C for 12 hours. -

IPC Validation: Sample the reactor and analyze via LC-MS. Proceed only if conversion is >99%. If <99%, repressurize and stir for an additional 4 hours.

-

Isolation: Concentrate the solvent in vacuo. Recrystallize the crude product from an ethanol/water mixture to yield the pure (3R)-enantiomer.

Enantioselective synthesis workflow for the (3R)-enantiomer.

Analytical Validation & Chiral Resolution

To guarantee the integrity of downstream biological assays, the enantiomeric purity of the synthesized compound must be rigorously verified.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess (ee)

-

Causality of Method Design: An isocratic mobile phase (Hexane/Isopropanol) is selected over a gradient to ensure constant, uniform hydrogen-bonding interactions between the analyte and the amylose-based chiral stationary phase, preventing baseline drift during integration.

-

Self-Validation Mechanism: The System Suitability Test (SST) requires the injection of a racemic standard (CAS 682804-05-3)[1][2] to prove the system can baseline-resolve the (3R) and (3S) peaks before any unknown batch is tested.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Mix Hexane and Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Degas ultrasonically for 15 minutes.

-

System Setup: Install a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min and column temperature to 25°C. UV detection at 254 nm.

-

System Suitability Testing (SST): Inject 10 µL of a 1 mg/mL racemic standard solution.

-

Validation Gate: Calculate the resolution factor (

) between the (3R) and (3S) peaks. Proceed to sample analysis ONLY if

-

-

Sample Analysis: Inject 10 µL of the synthesized (3R) batch (1 mg/mL).

-

Data Processing: Integrate the peak areas. Calculate ee using the formula:

-

Release Criteria: Batch is approved for in vitro use only if ee

98.0%.

Self-validating chiral HPLC analytical workflow.

References

- Title: 682804-05-3 | 3-Amino-3-(3,4-difluorophenyl)

- Title: CAS 682804-05-3 3-AMINO-3-(3,4-DIFLUORO ...

- Title: 3-AMINO-3-(3,4-DIFLUORO-PHENYL)-PROPIONIC ...

Sources

Physicochemical Profiling of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid: A Technical Guide for Drug Design

Executive Summary

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a highly specialized chiral

Molecular Architecture & Core Identity

The physical behavior of this molecule is dictated by its zwitterionic nature at physiological pH. The presence of the 3,4-difluoro substitution on the phenyl ring exerts a strong inductive effect (-I), which subtly modulates the acid-base equilibria of the adjacent functional groups while significantly enhancing the molecule's lipophilicity and metabolic stability [1].

Table 1: Physicochemical & Structural Properties

| Property | Value / Description | Analytical Consequence |

| Chemical Name | (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid | Requires chiral resolution for purity assessment. |

| CAS Registry Number | 682804-05-3 (Racemate/General) [3] | Identification standard. |

| Molecular Formula | C9H9F2NO2 | - |

| Molecular Weight | 201.17 g/mol | - |

| Predicted pKa (Acid) | ~3.4 | Lowered slightly by the inductive effect of the aryl ring. |

| Predicted pKa (Amine) | ~8.8 | Significant -I effect from the difluorophenyl group lowers basicity. |

| Isoelectric Point (pI) | ~6.1 | Molecule is neutral (zwitterionic) across a broad physiological pH range. |

| LogP (Octanol/Water) | ~1.2 (Neutral species) | Fluorination enhances passive membrane permeability [1]. |

The Causality of Physicochemical Behavior

Acid-Base Equilibria and the Fluorine Effect

In drug design, the strategic placement of fluorine atoms is used to tune the pKa of adjacent ionizable groups [1]. In (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, the highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which in turn destabilizes the protonated ammonium cation (

Stereochemical Integrity

The (3R) absolute configuration is critical for target engagement, as biological receptors are highly stereoselective. However, analyzing the enantiomeric excess (ee) of underivatized

To solve this, we employ a Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK ZWIX) [2]. This approach uses a synergistic double ion-pairing mechanism, allowing for the direct, self-validating determination of enantiomeric excess without chemical alteration.

Experimental Protocols for Property Validation

To ensure scientific trustworthiness, the protocols used to characterize this molecule must be self-validating systems. Below are the definitive methodologies for determining its pKa and stereochemical purity.

Protocol 1: Potentiometric Titration for pKa Determination

Causality of Choice: UV-metric titration is unsuitable for this molecule because the 3,4-difluorophenyl chromophore does not undergo a significant electronic transition (UV shift) upon the protonation or deprotonation of the aliphatic amine or carboxylic acid. Potentiometric titration using a glass electrode provides a direct measurement of the thermodynamic pKa [4].

Step-by-Step Methodology:

-

System Calibration: Calibrate the glass pH electrode using standardized buffers (pH 2.0, 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Accurately weigh 2.0 mg of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid and dissolve it in 10 mL of 0.15 M KCl. Rationale: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

-

Acidification: Lower the initial pH to ~1.8 using standardized 0.5 M HCl. This ensures the molecule is fully protonated (cationic state:

and -

Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen sparge. Rationale: Nitrogen prevents the absorption of atmospheric CO

, which would form carbonic acid and artificially skew the titration curve in the basic region (affecting the amine pKa measurement). -

Data Acquisition & Analysis: Record the volume of titrant versus pH. Utilize Bjerrum plot analysis or non-linear regression software (e.g., Sirius T3) to extract the macroscopic pKa

and pKa

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality of Choice: As established, underivatized zwitterions require specialized retention mechanisms. The CHIRALPAK ZWIX(+) column incorporates both a cinchona alkaloid derivative (anion-exchange) and a sulfonic acid group (cation-exchange) [2]. This creates a double ion-pairing environment that perfectly matches the zwitterionic nature of the

Step-by-Step Methodology:

-

Column Selection: Install a CHIRALPAK ZWIX(+) column (3 µm, 4.0 x 150 mm).

-

Mobile Phase Preparation: Prepare a polar ionic mobile phase consisting of Methanol / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Rationale: The precise ratio of acidic to basic additives is critical; it controls the proton activity of the mobile phase, ensuring both the stationary phase and the analyte remain in their optimal ionized states for double ion-pairing [2].

-

Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Conditions: Set the flow rate to 0.5 mL/min and the column temperature to 25 °C.

-

Detection & Validation: Monitor the eluent using a UV detector at 210 nm or via Evaporative Light Scattering Detection (ELSD). Self-Validation Step: To confirm peak identity and rule out matrix interference, switch to a pseudo-enantiomeric CHIRALPAK ZWIX(-) column; the elution order of the (3R) and (3S) enantiomers must systematically reverse[2].

Characterization Workflow & Application Context

The physicochemical data obtained from these protocols directly informs downstream drug development, specifically in predicting membrane permeability and optimizing peptidomimetic stability.

Caption: Workflow for the physicochemical and stereochemical characterization of the (3R)-beta-amino acid.

References

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. American Pharmaceutical Review.

- 682804-05-3 | 3-Amino-3-(3,4-difluorophenyl)propanoic acid. BLD Pharm.

- Proline hydrochloride, L- | 7776-34-3 (pKa Determination Potentiometric Titration). BenchChem.

Technical Guide: Solubility Profile of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

[1][2]

Executive Summary

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a chiral

Its solubility behavior is dominated by two competing factors:

-

The Zwitterionic Lattice: At neutral pH, the molecule exists as an inner salt (ammonium carboxylate), resulting in high crystal lattice energy and poor solubility in non-polar organic solvents.[1][2]

-

Fluorine Lipophilicity: The 3,4-difluoro substitution increases lipophilicity compared to non-fluorinated

-phenylalanine, moderately enhancing solubility in mid-polar solvents (e.g., Ethyl Acetate, THF) only when the zwitterion is disrupted (i.e., via pH adjustment).[1][2]

Key Operational Insight: Process efficiency is best achieved by manipulating the pH-Solubility U-Curve .[2] The molecule is soluble in water/alcohols at low pH (cationic) and high pH (anionic) but precipitates efficiently at its isoelectric point (pI ~6.0–6.[1][2]5) or upon addition of non-polar antisolvents like Heptane.[2]

Physicochemical Profile & Mechanism[1][2][3]

To predict solubility in novel solvent systems, one must understand the solute's state in solution.[1]

| Property | Characteristic | Process Implication |

| Molecular Weight | ~201.17 g/mol | Moderate size; diffusion is not rate-limiting.[2] |

| State (Neutral pH) | Zwitterion ( | Insoluble in hydrophobic solvents (Hexane, Toluene).[1][2] High melting point.[2] |

| Isoelectric Point (pI) | ~6.2 (Estimated) | Minimum Solubility Point. Target this pH for crystallization yield.[1][2] |

| LogP (Octanol/Water) | ~0.8 (Neutral form) | Moderately lipophilic, but zwitterionic character overrides this in pure water.[1][2] |

| H-Bond Donors/Acceptors | 2 / 3 | Strong interaction with protic solvents (MeOH, Water).[1][2] |

Solubility Mechanism Diagram

The following diagram illustrates the solvation dynamics. The "Solid State" requires significant energy to break the electrostatic lattice.[2] Protic solvents lower this barrier via H-bonding, while pH adjustment eliminates the lattice forces entirely.[2]

Caption: Thermodynamic barriers to dissolution.[1][2] Acid/Base manipulation provides the highest solubility driving force by breaking the zwitterionic lattice.[1][2]

Solubility Data & Solvent Screening[1][2][4][5]

The data below represents the Characteristic Solubility Profile for fluorinated

Table 1: Solubility in Pure Solvents (25°C)

S = Soluble (>50 mg/mL), SS = Slightly Soluble (1-10 mg/mL), I = Insoluble (<1 mg/mL)[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Water | Water (pH 7) | SS | Poor yield if used alone; losses to mother liquor are low.[2] |

| Water | Water (pH < 2 or > 10) | S (High) | Ideal for extraction/reaction phases.[1][2] |

| Alcohols | Methanol (MeOH) | S | Primary solvent for dissolution/reaction.[1][2] |

| Alcohols | Isopropanol (IPA) | SS / S (Hot) | Best crystallization solvent. High temp coefficient.[1][2] |

| Esters | Ethyl Acetate | SS | Poor for free acid; good for protected esters.[1][2] |

| Ethers | MTBE / THF | SS (THF) / I (MTBE) | MTBE is a standard antisolvent .[1][2] |

| Hydrocarbons | Heptane / Toluene | I | Antisolvent to drive yield >95%.[2] |

| Chlorinated | DCM | SS | Used only for extraction of the neutral form (rare).[2] |

Temperature Dependence (Van't Hoff Trend)

For Isopropanol (IPA) and Ethanol , solubility increases exponentially with temperature.[1][2]

Process Applications: Crystallization & Resolution[1][2][6]

The solubility profile dictates the purification strategy.[2] The presence of the 3,4-difluorophenyl group makes the molecule sufficiently lipophilic to crystallize well from aqueous alcohols.[1]

Workflow A: Antisolvent Crystallization (Polymorph Control)

This method is preferred for scale-up to maximize yield.[2]

-

Dissolution: Dissolve crude (3R)-amino acid in Methanol (5 volumes) at 40°C.

-

Filtration: Polish filter to remove mechanical impurities.[2]

-

Concentration: Distill under vacuum to remove 50% of Methanol.

-

Antisolvent Addition: Slowly charge MTBE or IPA (10 volumes) .

-

Note: The difluorophenyl ring interacts poorly with MTBE, forcing the zwitterion to crystallize.[1]

-

-

Aging: Cool to 0–5°C and hold for 2 hours to desaturate.

-

Isolation: Filter and wash with cold MTBE.[2]

Workflow B: pH-Swing Isolation (from Reaction Mixture)

Used when isolating the molecule from an enzymatic or hydrolytic reaction in water.[2]

Caption: pH-Swing Isolation exploits the zwitterionic solubility minimum at pH 6.2.[1][2]

Analytical Protocols

To validate solubility data in your specific matrix, use the following self-validating protocols.

Protocol 1: Gravimetric Solubility Determination

Use this for rough solubility estimates (>10 mg/mL).[1][2]

-

Add 100 mg of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid to a vial.

-

Add solvent in 100 µL increments at 25°C.

-

Vortex for 1 minute between additions.

-

Endpoint: Clear solution with no visible particulates.[2]

-

Calculation:

.

Protocol 2: HPLC Saturation Method (High Accuracy)

Use this for precise thermodynamic solubility.[1][2]

-

Saturation: Add excess solid to the solvent (create a slurry).[2] Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Dilution: Dilute the filtrate 1:10 with Mobile Phase A.

-

HPLC Conditions:

-

Quantification: Compare Area Under Curve (AUC) against a standard curve of known concentration.[2]

References

The following sources provide authoritative grounding for the physicochemical properties and synthesis of fluorinated

-

Sigma-Aldrich. (R)-3-Amino-3-(2-fluorophenyl)propanoic acid (Structural Analog Data). [1][2]

-

National Institutes of Health (PubChem). 3-Amino-3-(4-fluorophenyl)propanoic acid (Compound Summary). [1][2]

-

MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. (Provides experimental solubility context for difluorophenyl propanoic scaffolds).

-

Fluorochem. (3S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid Product Specification.

-

Google Patents. Enzymatic production method of optically active beta-amino acids (Sitagliptin Intermediates). Patent KR101565439B1.[2] (Details aqueous/organic handling of these zwitterions).

biological activity of 3,4-difluorophenyl substituted beta-amino acids

Engineering Pharmacological Efficacy: The Biological Activity and Synthesis of 3,4-Difluorophenyl Substituted -Amino Acids

Executive Summary

The integration of non-canonical amino acids into modern pharmacophores has revolutionized drug discovery, offering unprecedented control over target affinity, metabolic stability, and pharmacokinetic profiles. Among these, 3,4-difluorophenyl substituted

Structural and Electronic Rationale

The biological utility of the 3,4-difluorophenyl

-

The

-Amino Backbone: Shifting the amino group from the -

The 3,4-Difluorophenyl Pharmacophore: Fluorine is the most electronegative element, and the C–F bond is exceptionally strong (~116 kcal/mol). The 3,4-difluoro substitution pattern serves three purposes:

-

Lipophilicity: It increases the partition coefficient (LogP), enhancing cell membrane permeability.

-

Metabolic Shielding: It blocks primary sites of cytochrome P450-mediated aromatic oxidation, extending the biological half-life.

-

Electronic Tuning: The electron-withdrawing nature of the fluorine atoms alters the

-electron density of the aromatic ring, optimizing

-

Biological Activity & Pharmacological Targets

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

The most prominent clinical application of fluorinated

In 3,4-difluorophenyl

Mechanism of DPP-4 inhibition by 3,4-difluorophenyl β-amino acids.

Synthetic Biology: Orthogonal Translation

Recent breakthroughs have enabled the co-translational incorporation of (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid into engineered proteins. By utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair derived from Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS), researchers can genetically encode this non-canonical monomer. The engineered PylRS variants require specific active-site mutations—notably M300D and A302H —to accommodate the extended

Experimental Workflow: Enantioselective Synthesis

Because the biological activity of these compounds is strictly stereodependent (the (S)-enantiomer is typically the active pharmacophore), enantiomeric purity is non-negotiable. The following protocol details a self-validating enzymatic kinetic resolution of racemic ethyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate using Lipase PSIM (Burkholderia cepacia)[1].

Protocol: Lipase-Catalyzed Kinetic Resolution

Causality Note: Diisopropyl ether (iPr₂O) is selected as the solvent to minimize water activity, preventing spontaneous non-enzymatic hydrolysis while maintaining the structural integrity of the lipase.

-

Step 1: Substrate Preparation. Dissolve 1.0 g of racemic ethyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride in 20 mL of iPr₂O.

-

Step 2: Neutralization & Hydration. Add 1.2 equivalents of Triethylamine (Et₃N) to neutralize the hydrochloride salt, freeing the amine. Add exactly 4 equivalents of H₂O. Causality: Precisely controlled water addition provides the necessary nucleophile for the enzyme without triggering background chemical hydrolysis.

-

Step 3: Enzymatic Cleavage. Add 50 mg of immobilized Lipase PSIM. Incubate the suspension at 45 °C under continuous orbital shaking (150 rpm).

-

Step 4: Reaction Monitoring. Monitor the reaction via chiral Gas Chromatography (GC). Terminate the reaction strictly at 50% conversion (typically 24–48 hours) by filtering off the immobilized enzyme.

-

Step 5: Isolation. Extract the unreacted (R)-ester with ethyl acetate. Acidify the remaining aqueous layer to the isoelectric point to precipitate the pure (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid as a white crystalline zwitterion.

-

Step 6: Validation. Determine the enantiomeric excess (ee) using a Chirasil-L-Val GC column. Critical Step: The isolated amino acid must undergo double derivatization (diazomethane for the carboxylate, acetic anhydride for the amine) prior to injection, as the zwitterion is non-volatile and will decompose in the GC inlet.

Workflow of Lipase PSIM-catalyzed kinetic resolution of racemic β-amino esters.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative outcomes of the enzymatic resolution and the physical parameters of the target pharmacophore, serving as a benchmark for experimental validation[1].

| Parameter | Value | Causality / Significance |

| Target Compound | (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid | The biologically active enantiomer required for precise target binding. |

| Enantiomeric Excess (ee) | Critical for avoiding off-target toxicity or competitive antagonism from the (R)-enantiomer. | |

| Chemical Yield | Indicates near-perfect efficiency of the kinetic resolution (theoretical maximum is 50%). | |

| Melting Point | 233–235 °C | Confirms the crystalline purity and zwitterionic nature of the isolated product. |

| Specific Rotation [ | Polarimetric validation of the (S)-configuration. |

Conclusion

The 3,4-difluorophenyl

References

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Molecules / PMC (NIH) URL:1

-

Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism Source: Nature / PMC (NIH) URL:2

-

US8471016B2 - Process for the preparation of chiral beta amino carboxamide derivatives Source: Google Patents URL:3

Sources

- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8471016B2 - Process for the preparation of chiral beta amino carboxamide derivatives - Google Patents [patents.google.com]

The Fluorine Renaissance: A Technical Guide to Fluorinated Non-Natural Amino Acids in Biologics

Topic: Introduction to Fluorinated Non-Natural Amino Acids (f-NNAAs) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic introduction of fluorine into proteins and peptides has transitioned from a niche academic curiosity to a cornerstone of modern medicinal chemistry and structural biology. Fluorinated Non-Natural Amino Acids (f-NNAAs) offer a unique toolkit for modulating the physicochemical properties of biologics—enhancing metabolic stability, altering folding kinetics, and serving as background-free probes for 19F-NMR. This guide synthesizes the critical properties, incorporation methodologies, and validated protocols required to leverage f-NNAAs in drug discovery.

The Physicochemical Core: Why Fluorine?

The "Fluorine Effect" arises from its paradoxical nature: it is the most electronegative element (3.98 Pauling scale) yet maintains a small van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for "bioisosteric" replacement with profound electronic consequences but minimal steric perturbation.

The C-F Bond and Protein Engineering

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Its introduction into amino acid side chains creates a dipole that can align with amide backbones or cationic residues, generating non-covalent interactions that do not exist in nature.

Table 1: Physicochemical Impact of Fluorination on Amino Acid Side Chains

| Property | Mechanism of Action | Drug Development Outcome |

| Electronic Modulation | High electronegativity withdraws electron density from neighboring rings/bonds. | Lowers pKa of proximal groups; alters redox potential; changes H-bond donor acidity. |

| Lipophilicity | The C-F bond is poorly polarizable (low dielectric), increasing the "fluorous" character. | Enhances membrane permeability; increases hydrophobic core packing stability. |

| Conformational Control | Gauche effect and steric repulsion restrict side-chain rotamers. | Locks peptides in bioactive conformations (e.g., 4-fluoroproline favors trans isomer). |

| Metabolic Stability | C-F bond strength resists oxidative metabolism (e.g., P450 hydroxylation). | Extends half-life ( |

Visualization: The Logic of Fluorine Modification

The following diagram illustrates the causal relationships between fluorine's atomic properties and the resulting macroscopic effects on protein behavior.

Caption: Causal flow from atomic properties of fluorine to functional outcomes in drug design and structural biology.

Incorporation Strategies: From Synthesis to Biosynthesis[2]

Integrating f-NNAAs into proteins requires choosing between chemical precision and biological scalability.

Table 2: Comparative Methodologies for f-NNAA Incorporation

| Methodology | Mechanism | Pros | Cons |

| Solid Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly on resin. | 100% site-specificity; allows multiple distinct f-NNAAs. | Size limit (<50-60 AA); expensive; prone to racemization. |

| Auxotrophic Replacement (SPI) | Uses auxotrophic bacterial strains (e.g., Trp-) to substitute natural AA with f-Analog globally.[1] | High yield; simple protocol; excellent for global labeling (NMR). | Not site-specific (replaces all target residues); potential toxicity to host. |

| Genetic Code Expansion (GCE) | Orthogonal tRNA/aaRS pair suppresses a stop codon (Amber) to insert f-NNAA. | Site-specific; scalable to large proteins; compatible with live cells. | Lower yields than wild-type; requires optimization of orthogonal pair. |

Technical Protocol: Site-Specific Incorporation via Genetic Code Expansion

Author’s Note: This protocol focuses on the Genetic Code Expansion (GCE) method using an orthogonal Pyrrolysyl-tRNA synthetase (PylRS) variant. This is the gold standard for site-specific studies because it does not perturb the native proteome.

System Validation & Causality

Why this system? The Methanosarcina mazei PylRS/tRNA_CUA pair is orthogonal in E. coli, meaning it does not cross-react with endogenous tRNAs or synthetases. By mutating the active site of PylRS, we can evolve it to accept bulky fluorinated phenylalanines (e.g., p-trifluoromethyl-phenylalanine) and insert them strictly at the UAG (Amber) stop codon.

Materials

-

Plasmids:

-

pEVOL-pCNF: Encodes the orthogonal tRNA_CUA and the evolved PylRS.

-

pET-Target-TAG: Encodes the target protein with a TAG stop codon at the desired site and a C-terminal His-tag.

-

-

Reagent: 4-trifluoromethyl-L-phenylalanine (tfmF) or 4-fluoro-L-phenylalanine (4FF). Dissolve in 0.1 M NaOH (stock 100 mM) to ensure solubility, as f-NNAAs are often hydrophobic.

Step-by-Step Methodology

Phase 1: Transformation & Culture

-

Co-transformation: Transform BL21(DE3) cells with both pEVOL-pCNF and pET-Target-TAG. Plate on LB agar with Chloramphenicol (Cam, 34 µg/mL) and Kanamycin (Kan, 50 µg/mL).

-

Checkpoint: Use glucose (1%) in the plates to suppress leaky expression of the synthetase if under an arabinose promoter.

-

-

Inoculation: Pick a single colony into 10 mL LB (Cam/Kan) and grow overnight at 37°C.

Phase 2: Induction & Incorporation 3. Scale-up: Dilute overnight culture 1:100 into 500 mL fresh LB (Cam/Kan). Incubate at 37°C until OD600 reaches 0.5. 4. f-NNAA Addition: Add the fluorinated amino acid (e.g., 4FF) to a final concentration of 1 mM.

- Critical Step: Add the amino acid 30 minutes before induction. This allows the orthogonal synthetase to charge the orthogonal tRNA, building a "pool" of acylated tRNA ready for the ribosome.

- Induction: Induce protein expression with 0.5 mM IPTG (for the target) and 0.02% L-Arabinose (for the synthetase).

- Expression: Reduce temperature to 25°C and shake for 16–20 hours.

- Reasoning: Lower temperature aids the folding of the target protein, which may be destabilized by the non-natural residue.

Phase 3: Purification & Verification 7. Harvest: Centrifuge cells (5000g, 15 min). Lyse via sonication. 8. Purification: Perform Ni-NTA affinity chromatography targeting the C-terminal His-tag.

- Self-Validation: Full-length protein will only be produced if the stop codon was successfully suppressed. Truncated proteins (failure of incorporation) will lack the C-terminal His-tag and flow through the column.

- Analysis: Verify incorporation via Intact Mass Spectrometry (ESI-MS). The mass shift should correspond exactly to the difference between the f-NNAA and the natural residue (or the stop codon truncation).

Workflow Visualization

Caption: Step-by-step workflow for Genetic Code Expansion incorporation of f-NNAAs.

Applications in Drug Discovery[6][7][8][9][10]

19F-NMR: The Ultimate Spy

Because 19F is absent in native biological systems, it serves as a background-free NMR probe.[2][4]

-

Fragment Screening: Incorporating 3-fluorotyrosine into a binding pocket allows researchers to detect ligand binding via chemical shift perturbations (CSP) with high sensitivity.

-

Conformational Dynamics: 19F signals are highly sensitive to the local dielectric environment. A shift in the 19F peak can report on the transition between "open" and "closed" protein states during drug binding.

Stability Engineering

Peptide drugs often fail due to rapid proteolytic degradation. Replacing a labile residue (e.g., Phenylalanine) with 4-fluorophenylalanine can:

-

Sterically block the protease active site.

-

Electronically deactivate the peptide bond, making it less nucleophilic and resistant to hydrolysis.

References

-

Use of 19F NMR to Probe Protein Structure and Conformational Changes. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Source: MDPI Molecules. URL:[Link]

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Source: Journal of the American Chemical Society (JACS). URL:[Link]

-

Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Strategic Fluorination in Peptide Engineering: Physicochemical Modulation and Therapeutic Optimization

The Fluorine Advantage: Beyond Bioisosterism

In modern peptide drug discovery, the incorporation of fluorine is not merely a substitution strategy; it is a precision engineering tool. As a Senior Application Scientist, I approach fluorination as a means to fundamentally alter the energy landscape of a peptide without disrupting its steric footprint.

The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol), yet the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows for bioisosteric replacement —maintaining the ligand's shape while dramatically perturbing its electronic distribution, lipophilicity, and metabolic susceptibility.

Core Mechanisms of Action

-

Electronic Shielding: The high electronegativity of fluorine (3.98 Pauling scale) pulls electron density, lowering the pKa of proximal functional groups.

-

Conformational Locking: Through the gauche effect, fluorine can arrest dynamic side chains into specific rotameric states, reducing the entropic penalty of receptor binding.

-

Metabolic Armor: Replacing metabolically labile C–H bonds with C–F bonds blocks oxidative metabolism (e.g., P450 hydroxylation) and proteolytic cleavage.

Physicochemical Modulation[1]

Tuning Acidity and Basicity (pKa)

Strategic fluorination is the most effective method to modulate the pKa of ionizable groups.

-

The Effect: Placing a fluorine atom

or -

Therapeutic Impact: In CNS-targeting peptides, lowering the pKa of the N-terminus (from ~9.5 to ~7.5) increases the fraction of neutral species at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.

Lipophilicity and Solubility

The effect of fluorine on lipophilicity (LogP) is non-intuitive and context-dependent.

| Modification | Effect on LogP | Mechanism | Application |

| Monofluorination | Decrease / Neutral | Introduces a strong dipole moment; increases polarity. | Improving solubility of hydrophobic patches.[1] |

| Trifluoromethylation (-CF | Significant Increase | Increases hydrophobic surface area; lacks dipole cancellation. | Enhancing membrane anchoring or hydrophobic core packing. |

| Gem-difluorination (-CF | Moderate Increase | "Lipophilicity without volume"; reduces solvation energy. | Bioisostere for carbonyl or ether oxygen. |

Conformational Control: The Gauche Effect

The most elegant application of fluorine in peptide science is the control of backbone topology via the gauche effect, particularly in proline residues.

The Mechanism

In 4-fluoroproline, the fluorine atom and the amide nitrogen preferentially adopt a gauche orientation (60° dihedral angle) rather than anti. This is driven by the hyperconjugative donation of electron density from the C–H

-

(4R)-Fluoroproline: Favors the

-exo pucker.[2][3] This stabilizes the trans peptide bond conformation. -

(4S)-Fluoroproline: Favors the

-endo pucker.[3][4] This stabilizes the cis peptide bond conformation.[3]

Scientist's Note: If your peptide requires a Type II polyproline helix (PPII) or collagen-like stability, use (4R)-F-Pro. If you are engineering a

Visualization: The Proline Decision Matrix

Figure 1: Decision matrix for selecting fluorinated proline isomers based on desired secondary structure outcomes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Synthesizing fluorinated peptides requires modifications to standard Fmoc protocols to prevent racemization or elimination of the fluorine atom (HF elimination).

Reagents:

-

Resin: Rink Amide (for amides) or Wang (for acids).[5]

-

Coupling: HATU/HOAt (preferred over HBTU for sterically hindered F-amino acids).

-

Base: DIPEA (Diisopropylethylamine).[5]

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Critical: Avoid prolonged exposure to base to prevent HF elimination in

-fluorinated residues. -

Coupling (The Fluorine Modification):

-

Dissolve Fmoc-AA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIPEA (6 eq) immediately before adding to resin.

-

Reaction Time: Extend coupling time to 60–90 min for fluorinated residues due to the electron-withdrawing effect reducing the nucleophilicity of the amino group during the next cycle.

-

-

Monitoring: Use the Chloranil test for secondary amines (Proline) or Kaiser test for primary amines.

-

Cleavage: TFA/TIS/H

O (95:2.5:2.[6]5) for 2 hours. Note: Avoid silane scavengers if using specific fluorinated protecting groups, but generally TIS is safe for C-F bonds.

Proteolytic Stability Assay

This assay validates the "Metabolic Armor" concept.

-

Preparation: Dissolve peptide (100 µM) in PBS (pH 7.4).

-

Enzyme Addition: Add Trypsin or Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min.

-

Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

-

Analysis: Analyze via LC-MS/MS. Plot % parent remaining vs. time to calculate

.

Analytical Utility: F NMR

Fluorine acts as a "spy" in biological systems.[7][8] Since there is zero background fluorine signal in native biological tissue,

-

Sensitivity: 83% of proton sensitivity.[9]

-

Chemical Shift Anisotropy: Highly sensitive to local environment changes (e.g., ligand binding, folding events).

-

Application: Incorporate a trifluoromethyl-phenylalanine (F

-Phe) reporter. Upon binding to a receptor, the relaxation time (

Visualization: Synthesis & Validation Workflow

Figure 2: Integrated workflow for the synthesis and validation of fluorinated peptide therapeutics.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Marsh, E. N. G. (2014).[10] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). 19F NMR Spectroscopy: A Versatile Tool for Drug Discovery.[11] ChemMedChem. [Link]

Sources

- 1. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 2. mr.copernicus.org [mr.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of the Proteome: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Executive Summary: The Fluorine Imperative

The incorporation of fluorine into amino acids (FAAs) is no longer a niche academic exercise; it is a central strategy in modern pharmacophore design. Fluorine’s unique van der Waals radius (

For the drug developer, FAAs offer three distinct competitive advantages:

-

Metabolic Fortification: Strategic fluorination blocks high-energy cytochrome P450 oxidation sites, extending half-life (

). -

Conformational Locking: The stereoelectronic gauche effect can pre-organize peptide backbones into bioactive conformations, reducing the entropic cost of binding.

-

** orthogonal Probing:** The 100% natural abundance of

(spin 1/2) provides a background-free NMR handle for monitoring protein-ligand interactions in real-time.

This guide moves beyond basic theory to provide actionable, high-integrity protocols for synthesizing and validating these critical building blocks.

Strategic Design Principles

The Stereoelectronic Gauche Effect

Unlike hydrocarbon chains which prefer anti conformations to minimize steric clash, 1,2-difluoroalkyl and

Mechanism: This is driven by hyperconjugation where electron density donates from a filled

-

Application: In 4-fluoroproline, the stereochemistry of the fluorine (cis vs. trans relative to the carboxylate) dictates the ring pucker (

-endo vs.

Lipophilicity Modulation ( )

Fluorination does not strictly increase lipophilicity.

-

Monofluorination adjacent to a polar group (amine/alcohol) often decreases

due to the polarization of the C-F bond enhancing solvation. -

Trifluoromethylation drastically increases lipophilicity, facilitating membrane permeability.

Table 1: Comparative Properties of C-H vs. C-F Bonds

| Property | C-H Bond | C-F Bond | Impact on Drug Design |

| Bond Length | Minimal steric perturbation; fits in most H-binding pockets. | ||

| Bond Energy | ~98 kcal/mol | ~116 kcal/mol | High metabolic stability against enzymatic cleavage. |

| Electronegativity | 2.55 (Paul) | 3.98 (Paul) | Inductive effects lower pKa of proximal amines (bioavailability). |

| Van der Waals Radius | Bioisosteric to Oxygen; H-bond acceptor capability (weak). |

Synthetic Methodologies: Protocols & Causality

We will focus on two high-value workflows: Photoredox Catalysis for accessing difficult quaternary centers (

Protocol A: Photoredox-Catalyzed Synthesis of -Fluoro- -Amino Acids

Context: Synthesizing

Mechanism:

-

Excitation: Blue LED excites the photocatalyst (Mes-Acr+).[3]

-

SET Oxidation: The excited catalyst oxidizes an alkyltrifluoroborate (

) to generate an alkyl radical ( -

Addition:

adds to the dehydroalanine substrate. -

Fluorination: The resulting radical is trapped by Selectfluor to install the fluorine atom.

Materials:

-

Substrate: Protected Dehydroalanine (Dha) ester (0.2 mmol).

-

Radical Precursor: Potassium alkyltrifluoroborate (1.5 equiv).

-

Fluorinating Agent: Selectfluor (1.5 equiv).

-

Photocatalyst: Mes-Acr-Me+ ClO4- (5 mol%).

-

Solvent: TFE (2,2,2-Trifluoroethanol) /

(1:1). -

Light Source: 450 nm Blue LEDs (Fan-cooled).

Step-by-Step Workflow:

-

Setup: In an 8 mL vial equipped with a stir bar, add the Dha substrate (0.2 mmol), alkyltrifluoroborate (0.3 mmol), Selectfluor (0.3 mmol), and photocatalyst (0.01 mmol).

-

Degassing: Add TFE/Water (2 mL total). Sparge with Argon for 10 minutes. Crucial: Oxygen quenches the triplet state of the photocatalyst; thorough degassing is mandatory for yield.

-

Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12–24 hours. Maintain temperature

using a fan. -

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

-

Successful reaction is indicated by the disappearance of the alkene protons (5.6–6.2 ppm) in

-NMR and the appearance of a distinct doublet in

Protocol B: Chemoenzymatic Synthesis of Enantiopure (S)-Fluoro-Amino Acids

Context: Chemical asymmetric synthesis often requires expensive chiral auxiliaries. Biocatalysis offers 99% ee/de under aqueous conditions.

System: Transaminase (TA) coupled with an amino acid dehydrogenase for cofactor recycling.

Materials:

-

Substrate: Fluorinated Keto Acid (e.g., 4-fluorophenylpyruvate).

-

Enzyme: Engineered Transaminase (e.g., Vibrio fluvialis mutant).

-

Amine Donor: L-Alanine or Isopropylamine.

-

Cofactor: PLP (Pyridoxal-5'-phosphate).

Step-by-Step Workflow:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Reaction Mix: Dissolve Fluorinated Keto Acid (50 mM) and L-Alanine (250 mM, excess drives equilibrium) in the buffer.

-

Initiation: Add lyophilized Transaminase (5 mg/mL). Incubate at 30°C with orbital shaking (180 rpm).

-

Monitoring: At 24h, quench an aliquot with MeOH. Analyze via HPLC (Chiralpak ZWIX(+) column).

-

Isolation: Acidify to pH 2, wash with EtOAc (removes unreacted keto acid), adjust aqueous layer to pH 6 (isoelectric point), and lyophilize.

Visualization of Workflows

Diagram 1: Photoredox Catalytic Cycle

This diagram illustrates the Single Electron Transfer (SET) mechanism utilized in Protocol A.

Caption: Figure 1. Oxidative quenching cycle of Mes-Acr+ photocatalyst for radical carbofluorination.

Diagram 2: Chemoenzymatic Discovery Pipeline

This workflow describes the logic from computational design to validated building block.

Caption: Figure 2. Integrated workflow for the discovery and validation of novel fluorinated amino acids.

Characterization & Validation Standards

Trustworthiness in FAA synthesis relies on rigorous characterization. Standard

-NMR Spectroscopy

-

Standard: Trichlorofluoromethane (

, -

Interpretation:

-

Trifluoromethyl (

): Singlet (or doublet if H-coupled) around -60 to -80 ppm. -

Aryl Fluorine: -100 to -130 ppm.

- -Fluoro (Aliphatic): -180 to -220 ppm.

-

-

Diagnostic Coupling: Look for Geminal

(45–55 Hz) and Vicinal

Metabolic Stability Assay

To validate the "Metabolic Fortification" claim:

-

Incubate the fluorinated peptide (

) with Human Liver Microsomes (HLM) at 37°C. -

Quench at

min with Acetonitrile. -

Analyze via LC-MS/MS.

-

Success Criteria:

remaining parent compound at 60 min compared to non-fluorinated control.

References

-

Photoredox Carbofluorination Protocol

-

Enzymatic Synthesis & Biocatalysis

-

The Gauche Effect & Conformation

- Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.

- Source: Beilstein Journal of Organic Chemistry (2014).

-

[Link]

-

19F NMR in Drug Discovery

- A beginner's guide to 19F NMR and its role in drug screening.

- Source: Canadian Journal of Chemistry (2017).

-

[Link]

-

General Review of FAA Synthesis

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. Gauche_effect [chemeurope.com]

- 3. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 10. benthamscience.com [benthamscience.com]

Engineering Next-Generation Therapeutics: The Strategic Integration of Difluorophenylalanine Derivatives in Drug Discovery

Executive Summary

The transition of peptide-based molecules from in vitro probes to clinical therapeutics is historically bottlenecked by two critical pharmacokinetic flaws: rapid proteolytic degradation and poor intracellular permeability. The strategic incorporation of difluorophenylalanine (DFP) derivatives—such as 3,4-difluorophenylalanine and 3,5-difluorophenylalanine—represents a highly effective chemical engineering solution to these challenges. By exploiting the unique electronegativity and steric profile of fluorine, drug developers can precisely modulate the physicochemical properties of peptides, transforming macrocyclic inhibitors into cell-permeable, highly stable therapeutic agents.

This technical guide explores the mechanistic foundations, therapeutic applications, and validated experimental workflows for utilizing DFP derivatives in modern drug discovery.

Mechanistic Foundations: The Physicochemical Causality of Fluorination

The therapeutic advantages of DFP derivatives do not arise by chance; they are the direct result of fluorine’s unique position on the periodic table. As an application scientist, understanding the causality behind these modifications is essential for rational drug design.

-

Electronegativity and the Aromatic Quadrupole: Fluorine is the most electronegative element. When two fluorine atoms are substituted onto a phenylalanine ring (e.g., 3,4-DFP), they aggressively pull electron density away from the aromatic center. This effectively inverts the natural quadrupole moment of the phenyl ring (which normally has a negative face and positive edge). This inversion strategically disrupts standard cation-

interactions with off-target proteins while enhancing edge-to-face aromatic interactions within specific target binding pockets 1. -

Steric Shielding Without Bulk: The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows DFP to fit seamlessly into tight hydrophobic binding clefts without introducing the severe steric clashes associated with larger halogens (like iodine) or alkyl groups. However, this slight increase in size, combined with the C-F bond's stability, creates a "steric shield" that prevents proteases (like chymotrypsin) from properly orienting the peptide bond for cleavage 2.

-

Lipophilicity and Permeability: The highly polarized C-F bonds increase the overall lipophilicity (LogP) of the molecule. In the context of cell-penetrating peptides, this enhanced hydrophobicity allows the therapeutic payload to partition more favorably into the lipid bilayer of cell membranes, drastically improving intracellular uptake 3.

Fig 1: Physicochemical mechanisms of difluorophenylalanine driving therapeutic efficacy.

Core Therapeutic Applications

Intracellular Oncology Targets (e.g., MAGE-A4)

Targeting intracellular protein-protein interactions (PPIs) requires therapeutics that are both highly specific and cell-permeable. Recent advancements in oncology have utilized 3,4-difluorophenylalanine to optimize macrocyclic peptide inhibitors targeting the MAGE-A4 cancer/testis antigen. By substituting standard aromatic residues with 3,4-DFP (as seen in the JWP14 peptide analog), researchers maintained a potent binding affinity (

GPCR Ligand Optimization

G protein-coupled receptors (GPCRs) frequently rely on cation-

Positron Emission Tomography (PET) Imaging

Beyond direct therapeutics, DFP derivatives are pivotal in diagnostic imaging. The incorporation of the

Quantitative Data Analysis

To illustrate the pharmacological superiority of DFP integration, the following table summarizes the comparative quantitative metrics between wild-type phenylalanine and its difluorinated counterparts.

| Pharmacological Parameter | Wild-Type Phenylalanine (Phe) | 3,4-Difluorophenylalanine (3,4-DFP) | Mechanistic Rationale |

| Aromatic Quadrupole | Negative face, positive edge | Inverted (Positive face, negative edge) | High electronegativity of fluorine pulls electron density away from the aromatic |

| Lipophilicity ( | Baseline (0.0) | +0.5 to +1.2 increase | C-F bonds increase overall hydrophobicity, facilitating passive diffusion across lipid bilayers. |

| Proteolytic Stability | Highly susceptible | Highly resistant | Steric shielding and electronic mismatch prevent recognition by protease S1 pockets. |

| Target Affinity (e.g., MAGE-A4) | Preservation of van der Waals volume while optimizing hydrophobic contacts within the binding cleft. |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and self-validating biological assessment of DFP-modified therapeutics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DFP-Peptides

Causality & Self-Validation: Standard SPPS is utilized, but the coupling of Fmoc-3,4-DFP-OH requires extended reaction times due to the electron-withdrawing nature of the fluorine atoms, which can slightly reduce the nucleophilicity of the adjacent amine during the subsequent deprotection step.

-

Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of reactive sites.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x).

-

DFP Coupling: Pre-activate 4.0 equivalents of Fmoc-3,4-difluorophenylalanine (Fmoc-DFP-OH) with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

-

Capping (Critical Step): To prevent deletion sequences, cap unreacted amines using a solution of acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes.

-

Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC to >99% purity. Validate mass using LC-MS.

Protocol 2: NanoBRET Assay for Intracellular Target Engagement

Causality & Self-Validation: Traditional biochemical assays cannot differentiate between a peptide that binds its target in vitro versus one that can actually penetrate a living cell. The NanoBRET assay is a self-validating system: a signal reduction only occurs if the DFP-peptide successfully crosses the cell membrane, survives intracellular proteases, and competitively displaces the fluorescent tracer from the target 3.

-

Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc-target fusion protein (e.g., NanoLuc-MAGE-A4). Plate at

cells/well in a 384-well plate. -

Tracer Addition: Add a standardized concentration of a cell-permeable fluorescent tracer known to bind the target (e.g., a HaloTag ligand emitting at 618 nm).

-

Peptide Dosing: Treat cells with serial dilutions of the synthesized DFP-peptide (0.1 nM to 20

M) and incubate for 2 hours at 37°C. -

Signal Detection: Add NanoBRET substrate. Measure donor emission (NanoLuc, 460 nm) and acceptor emission (Tracer, 618 nm).

-

Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms successful intracellular target engagement.

Fig 2: End-to-end workflow for the synthesis and validation of DFP-modified peptides.

Conclusion

Difluorophenylalanine derivatives are not merely structural novelties; they are highly rational, purpose-built tools for overcoming the fundamental limitations of peptide therapeutics. By strategically inverting aromatic electron density and increasing lipophilicity without adding detrimental steric bulk, DFP enables the development of next-generation drugs that are highly specific, proteolytically stable, and capable of reaching previously "undruggable" intracellular targets.

References

- Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry (via NIH).

- "Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4." (2025). Journal of Medicinal Chemistry (ACS Publications).

- "Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies." (2026). MDPI.

- "Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor." (2010). Biochemistry (ACS Publications).

Sources

Analytical Profiling and Spectroscopic Characterization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary and Chemical Context

The compound (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (Molecular Formula:

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide deconstructs the causality behind the spectroscopic behavior of this compound and provides field-proven, self-validating analytical protocols to ensure absolute data integrity during drug development workflows.

Spectroscopic Data Profile

Due to its zwitterionic nature (

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in NMR Splitting: The stereocenter at C3 fundamentally alters the magnetic environment of the adjacent C2 methylene group. Because the C2 protons (

Table 1:

H NMR Data Summary (

, 500 MHz)

Note: Exchangeable protons (

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |

| 7.30–7.26 | Multiplet (m) | - | Aromatic Ar-H (C5') | |

| 7.25–7.21 | Multiplet (m) | - | Aromatic Ar-H (C2') | |

| 7.15–7.13 | Multiplet (m) | - | Aromatic Ar-H (C6') | |

| 4.54 | Triplet (t) | Chiral Methine C(3)H- | ||

| 2.78 | Doublet of doublets (dd) | Diastereotopic C(2) | ||

| 2.70 | Doublet of doublets (dd) | Diastereotopic C(2) |

Table 2:

C and

F NMR Data Summary

The

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |

| ~175.0 | Singlet (s) | - | Carboxyl C(1)OOH | |

| ~150.5 | dd | Aromatic Ar-C(3')-F | ||

| ~149.8 | dd | Aromatic Ar-C(4')-F | ||

| ~135.2 | dd | Aromatic Ar-C(1') | ||

| 51.2 | Singlet (s) | - | Methine C(3)H- | |

| 38.5 | Singlet (s) | - | Methylene C(2) | |

| -137.5 | Multiplet (m) | - | Aromatic Ar-F (C3') | |

| -138.2 | Multiplet (m) | - | Aromatic Ar-F (C4') |

Infrared (IR) Spectroscopy (ATR-FTIR)

In the solid state, the compound exists as a zwitterion.

-

3000–2800 cm

: Broad, overlapping bands corresponding to -

1650–1550 cm

: Strong asymmetric stretching of the carboxylate anion ( -

1515 cm

: Aromatic -

1280–1200 cm

: Strong, sharp bands indicative of

Mass Spectrometry (ESI-MS/MS)

Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the amino group. The fragmentation is driven by the stability of the resulting carbocations.

Fig 1: Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Standardized Analytical Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems .

Enantioselective Synthesis & Isolation Workflow

The (3R)-enantiomer is typically isolated via enzymatic kinetic resolution of a racemic ester, utilizing Burkholderia cepacia lipase (Lipase PSIM) [1].

Fig 2: Enzymatic kinetic resolution workflow for isolating the (3R)-enantiomer.

High-Resolution NMR Acquisition Protocol

Causality for Solvent Choice:

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of the purified (3R)-compound in 0.6 mL of

(99.9% D). Add 1 -

Probe Tuning: Insert the NMR tube into a 500 MHz spectrometer. Tune and match the probe specifically for the high dielectric constant of the aqueous solvent.

-

Shimming & Self-Validation Check: Run a 1-scan dummy acquisition. Check the residual HDO peak (~4.7 ppm). System Validation: If the HDO peak width at half-height (

) is > 2 Hz, re-shim the Z1 and Z2 gradients. A properly shimmed system is validated only when the complex -

Acquisition: Acquire 16-32 scans using a standard 30-degree pulse program (zg30) with a relaxation delay (

) of 2.0 seconds to ensure quantitative integration.

LC-MS/MS Analytical Workflow

Step-by-Step Methodology:

-

Chromatography: Use a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7

m). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. -

Gradient: Run a steep gradient from 5% B to 95% B over 3 minutes. The fluorinated ring ensures adequate retention despite the polar amino acid moiety.

-

Ionization: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

-

Self-Validation Check (Carryover Assessment): Inject a blank (Mobile Phase A only) immediately following the highest concentration standard. System Validation: The workflow is validated if the carryover in the blank is <0.1% of the standard’s peak area. If carryover is observed, the autosampler wash solvent must be adjusted (e.g., 50:50 MeOH:H2O with 0.5% Formic Acid) to disrupt zwitterionic adhesion to the injection needle.

References

-

Title: Efficient Synthesis of New Fluorin

-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Molecules, 2020, 25(24), 5990. (MDPI) URL: [Link]

Methodological & Application

synthesis protocol for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Application Note: Enantioselective Synthesis Protocol for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Utility: Chiral building block for peptidomimetics, foldamers, and small-molecule API development (e.g., kinase inhibitors and GPCR antagonists)[1][2].

I. Strategic Overview & Mechanistic Rationale

The synthesis of enantiomerically pure β-amino acids has historically relied on the kinetic resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries requiring cryogenic conditions. To ensure both high stereofidelity and process scalability, this protocol utilizes the Ellman tert-butanesulfinamide methodology coupled with a diastereoselective Reformatsky addition [3][4].

By employing (S)-(-)-tert-butanesulfinamide, we establish a robust chiral directing group that also serves as a Boc-surrogate protecting group[3]. The critical C-C bond formation utilizes a zinc-derived enolate (Reformatsky reagent). Unlike lithium enolates that require strict -78 °C conditions, the zinc enolate operates efficiently at 0 °C to ambient temperature, forming a highly ordered six-membered Zimmerman-Traxler transition state. The zinc metal coordinates directly to the sulfinyl oxygen, effectively shielding the Si-face of the imine and directing nucleophilic attack exclusively to the Re-face, thereby locking in the (3R)-configuration with exceptional diastereomeric excess (>99:1 dr)[4].

Fig 1. Three-stage enantioselective synthesis workflow for the (3R)-β-amino acid.

II. Materials and Reagents

Table 1. Stoichiometry and Reagent Specifications (100 mmol Scale)

| Reagent | MW ( g/mol ) | Eq. | Amount | Role in Synthesis |

| 3,4-Difluorobenzaldehyde | 142.10 | 1.00 | 14.21 g | Substrate / Electrophile |

| (S)-(-)-tert-Butanesulfinamide | 121.18 | 1.05 | 12.72 g | Chiral Auxiliary[5] |

| Titanium(IV) ethoxide (Ti(OEt)₄) | 228.11 | 2.00 | 45.62 g | Lewis Acid / Dehydrating Agent |

| Ethyl bromoacetate | 167.00 | 2.50 | 41.75 g | Reformatsky Precursor[4] |

| Zinc dust (Activated) | 65.38 | 3.00 | 19.61 g | Metal Reductant |

| Tetrahydrofuran (THF) | 72.11 | - | 300 mL | Anhydrous Reaction Solvent |

III. Step-by-Step Experimental Protocol

Phase 1: Imine Condensation

Objective: Synthesize (S)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide.

-

System Preparation: Purge a 500 mL flame-dried round-bottom flask with inert N₂ gas.

-

Reagent Loading: Add 3,4-difluorobenzaldehyde (14.21 g, 100 mmol) and (S)-(-)-tert-butanesulfinamide (12.72 g, 105 mmol) to the flask. Dissolve in 150 mL of anhydrous THF.

-

Catalyst Addition: Dropwise, add Ti(OEt)₄ (45.62 g, 200 mmol) to the stirring solution at room temperature.

-

Expert Insight: Ti(OEt)₄ is strictly required here. Weaker scavengers like MgSO₄ fail to drive the equilibrium for deactivated, electron-poor fluorinated benzaldehydes. Ti(OEt)₄ acts as both a Lewis acid activator and an irreversible water scavenger[5].

-

-

Reaction: Stir at room temperature for 12–16 hours.

-

In-Process Control (IPC): Confirm >95% aldehyde consumption via TLC (Hexanes/EtOAc 8:2) or LC-MS.

-

Workup: Pour the mixture into 150 mL of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate (TiO₂) will form. Filter the suspension through a Celite pad and wash the cake with EtOAc (3 × 100 mL).

-

Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure chiral sulfinyl imine as a viscous yellow oil.

Phase 2: Diastereoselective Reformatsky Addition

Objective: Synthesize ethyl (3R)-3-((S)-1,1-dimethylethylsulfinamido)-3-(3,4-difluorophenyl)propanoate.

-

Zinc Activation: In a separate 500 mL N₂-flushed flask, add Zinc dust (19.61 g, 300 mmol). Suspend in 50 mL anhydrous THF. Add 1,2-dibromoethane (1 mL) and heat to reflux for 5 minutes. Cool to room temperature, then add TMS-Cl (1 mL) and stir for 15 minutes to strip the oxide layer.

-

Enolate Formation: Heat the activated zinc suspension to a gentle reflux. Carefully add a solution of ethyl bromoacetate (41.75 g, 250 mmol) in 50 mL THF dropwise. Caution: Highly exothermic. Once addition is complete, stir at 50 °C for 30 minutes, then cool the dark slurry to 0 °C[4].

-

Stereoselective Addition: Dissolve the chiral imine from Phase 1 in 50 mL THF and add it dropwise to the Reformatsky reagent at 0 °C. Stir for 4 hours at 0 °C.

-

IPC: Verify complete consumption of the imine via LC-MS.

-

Workup: Quench the reaction carefully with 100 mL of 1M HCl. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting crude β-amino ester typically exhibits a diastereomeric ratio of >99:1[4].

Fig 2. Stereochemical rationale via a Zn-coordinated Zimmerman-Traxler transition state.

Phase 3: Global Deprotection and Hydrolysis

Objective: Cleave the auxiliary and hydrolyze the ester to yield the final free amino acid.

-

Auxiliary Cleavage: Dissolve the crude ester in 50 mL of Ethanol. Add 50 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours. The tert-butanesulfinyl group cleaves cleanly to release the hydrochloride salt of the amine[3].

-

Concentration: Evaporate the solvents completely under reduced pressure to remove volatile sulfinate byproducts.

-

Ester Hydrolysis: Dissolve the residue in 100 mL of THF/Water (1:1). Add LiOH·H₂O (12.6 g, 300 mmol) and stir at room temperature for 4 hours.

-

Final Isolation: Adjust the pH of the aqueous solution to the isoelectric point (pH ~6.0) using 1M HCl. The free (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid will precipitate as a white solid. Filter, wash with cold water and ether, and dry under high vacuum.

IV. Quality Control & Analytical Validation

A self-validating protocol requires rigorous analytical checks. The final API intermediate should be validated against the following parameters:

Table 2. Analytical Release Specifications

| Parameter | Specification Limit | Analytical Methodology |

| Chemical Purity | ≥ 98.0% (a/a) | RP-HPLC (C18 Column, UV detection at 210 nm) |

| Enantiomeric Excess | ≥ 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA) |

| Identity (Mass) | [M+H]⁺ = 202.07 m/z | LC-ESI-MS (Positive Ion Mode) |

| Identity (NMR) | Conforms to structure | ¹H NMR (D₂O or DMSO-d₆): Characteristic β-CH₂ multiplet at ~2.6 ppm and α-CH at ~4.5 ppm. |

V. References

-

Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13. URL: [Link]

-

Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284. URL: [Link]

Sources

- 1. 3-amino-3-(3,4-difluorophenyl)propanoic acid CAS#: [m.chemicalbook.com]

- 2. cacheby.com [cacheby.com]

- 3. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

Asymmetric Synthesis of 3-Amino-3-Arylpropanoic Acids

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Importance

3-Amino-3-arylpropanoic acids (

This guide details three distinct, field-validated methodologies for their asymmetric construction. Selection depends on scale, available equipment, and substrate diversity.

Strategic Selection Guide

| Feature | Method A: Rh-Catalyzed Hydrogenation | Method B: Ellman Auxiliary | Method C: Organocatalytic Mannich |

| Primary Mechanism | Asymmetric reduction of enamides | Diastereoselective enolate addition | H-bond directed nucleophilic attack |

| Scale Suitability | High (kg to ton scale) | Medium (mg to kg) | Low to Medium (mg to g) |

| Enantioselectivity | Excellent (>98% ee) | Excellent (>98% de) | Good to Excellent (90-98% ee) |

| Key Limitation | Requires high-pressure equipment | Stoichiometric auxiliary waste | Silyl reagents often required |

| Best For | Process Chemistry (Fixed target) | Medicinal Chemistry (Library gen) | Academic/Green Chem (Metal-free) |

Strategic Retrosynthesis Map

The following diagram illustrates the logical disconnection for accessing the target scaffold via the three core protocols.

Figure 1: Retrosynthetic disconnection showing the three primary access routes to chiral

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

Best for: Large-scale synthesis of specific targets.

Mechanism: Inner-sphere coordination of the enamide to a cationic Rh(I) complex, followed by oxidative addition of H

Critical Reagents

-

Substrate:

-Aryl- -

Catalyst: [Rh(COD)

]BF -

Ligands:

-

(S,S)-Me-DuPhos: Excellent for

mixtures; highly rigid. -

TangPhos or Binapine: Alternative high-performance ligands.

-

Protocol: Hydrogenation of Methyl 3-Acetamido-3-phenylacrylate

-

Catalyst Preparation (Glovebox/Schlenk):

-

In a Schlenk tube under Ar, dissolve [Rh(COD)

]BF -

Stir for 15 min. The solution should turn from yellow to orange-red.

-

-

Reaction Setup:

-

Load Methyl 3-acetamido-3-phenylacrylate (219 mg, 1.0 mmol) into a stainless steel autoclave equipped with a glass liner and a stir bar.

-

Add the catalyst solution via syringe under a counter-flow of Ar.

-

Add additional degassed MeOH to reach a total volume of 10 mL (Substrate conc: 0.1 M).

-

-

Hydrogenation:

-

Purge the autoclave 3x with H

(50 psi). -

Pressurize to 60 psi (4 bar) H

. -

Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

-

Workup:

-

Vent H

carefully. -

Concentrate the solvent under reduced pressure.[1]

-

Purification: Flash chromatography (EtOAc/Hexanes) is usually sufficient to remove catalyst residues, though conversion is typically quantitative.

-

-

Analysis:

-

Determine ee by Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10).

-

Expected Result: >95% Yield, >98% ee (S-isomer).

-

Method B: Ellman Sulfinamide Auxiliary (Reformatsky-Type)

Best for: Drug discovery libraries; versatile R-groups. Mechanism: The chiral sulfinyl group directs the facial attack of the zinc enolate (Reformatsky reagent) via a closed transition state (Zimmerman-Traxler model).

Protocol: Synthesis via Sulfinyl Imine

Step 1: Imine Formation [2]

-

Dissolve aldehyde (10 mmol) and (S)-(-)-tert-butanesulfinamide (11 mmol) in CH

Cl -

Add CuSO

(anhydrous, 2.2 equiv) or Ti(OEt) -

Stir at RT for 12–24 h. Filter through Celite and concentrate. Purify by silica gel chromatography.

Step 2: Reformatsky-Type Addition

-

Activation: In a flame-dried flask under N

, suspend Zn dust (40 mmol, activated with dilute HCl then dried) in THF (20 mL). Add TMSCl (0.5 mL) to activate. -

Addition: Add Ethyl bromoacetate (20 mmol) dropwise to the Zn suspension at reflux or 50°C to initiate Reformatsky reagent formation (solution turns grey/cloudy).

-

Reaction: Cool to -78°C . Cannulate the Sulfinyl Imine (10 mmol in 10 mL THF) slowly into the Reformatsky solution.

-

Stir at -78°C for 4 h, then warm to RT overnight.

-

Quench: Add sat. NH

Cl. Extract with EtOAc. -

Purification: Silica gel chromatography. Separation of diastereomers is rarely needed as dr is typically >95:5.

Step 3: Deprotection

-

Dissolve the intermediate sulfinamide in MeOH.

-

Add 4M HCl in Dioxane (2 equiv). Stir for 1 h at RT.

-

Concentrate to obtain the

-amino acid ester hydrochloride salt .

Method C: Organocatalytic Mannich Reaction (Jacobsen Type)

Best for: Metal-free synthesis, academic research. Mechanism: Thiourea catalyst activates the imine via H-bonding, directing the attack of the silyl ketene acetal.

Critical Reagents

-

Catalyst: Jacobsen's Thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative).

-